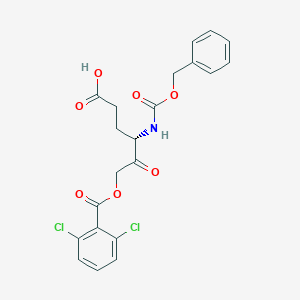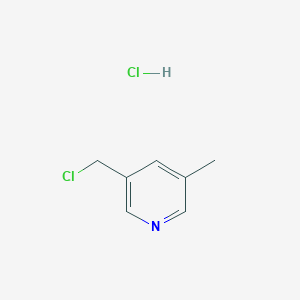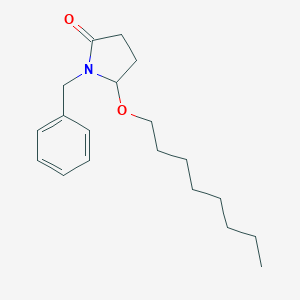
4-氟苄溴
概述
描述
Synthesis Analysis
The synthesis of 4-Fluorobenzyl bromide and its derivatives has been explored in various contexts, particularly in the field of radiopharmaceuticals. For instance, a novel synthesis of 4-[(18)F]fluorobenzylamine ([(18)F]FBA) was achieved through transition metal-assisted sodium borohydride reduction of 4-[(18)F]fluorobenzonitrile, which was further used to synthesize prosthetic groups for peptide and protein labeling . Another study reported the synthesis of no-carrier-added 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, using a nucleophilic labeling method with [18F]fluoride . Additionally, the synthesis of o- and p-[18F]fluorobenzyl bromides was described, which were used to prepare fluorinated analogs of benzamide neuroleptics .
Molecular Structure Analysis
The molecular structure of compounds containing the 4-fluorobenzyl moiety has been elucidated using various techniques. For example, the crystal structure of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one was determined, revealing its existence in a monoclinic P21/n space group . Similarly, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallographic studies, with an intramolecular hydrogen bond observed between the imidazole nitrogen and the hydrogen of the fluorobenzene .
Chemical Reactions Analysis
4-Fluorobenzyl bromide has been utilized in various chemical reactions. It has been used to introduce a new benzyl ether-type protecting group for alcohols, which is cleaved under desilylation conditions . The compound also reacts with sulfamic esters under liquid–liquid phase transfer conditions to yield N-dialkyled products or corresponding ethers . Furthermore, the synthesis of d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine was achieved via the Grignard reaction, followed by deoxygenation and heteroatomic ring saturation .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-fluorobenzyl bromide are not detailed in the provided papers, the studies do highlight the compound's utility in synthesizing various fluorinated compounds, which are valuable in the development of radiopharmaceuticals and as protecting groups in organic synthesis. The stability of these compounds under certain conditions, such as oxidizing environments, is also noted .
科学研究应用
1. 合成和化学应用
4-氟苄溴已用于各种化学合成中。例如,它用于在液-液相转移条件下对磺酰胺酯进行烷基化,生成 N-二烷基化产物或相应的醚 (Debbabi, Beji, & Baklouti, 2005)。此外,它作为氟代神经阻滞剂类似物的制备中的中间体,例如苯酰胺神经阻滞剂,说明了其在复杂有机化合物合成中的重要性 (Hatano, Ido, & Iwata, 1991)。
2. 在保护基中的应用
4-氟苄溴在为醇类创造新的苄基醚型保护基方面发挥着重要作用。这些基团对氧化条件具有稳定性,并用于 β-甘露吡喃苷的立体控制合成 (Crich, Li, & Shirai, 2009)。此类应用对于微调化合物的化学性质以用于特定研究目的至关重要。
3. 放射性药物应用
在放射性药物领域,4-氟苄溴用于制备 [18F] 氟苄卤代物。这些卤代物是适用于放射化学应用的自动化制备方法的关键,证明了该化合物在核医学和影像学研究中的重要性 (Iwata et al., 2000)。
4. 超分子水凝胶化
研究表明,4-氟苄溴可以影响超分子水凝胶化。一项研究发现,在 4-氟苄基-二苯丙氨酸中用氟原子替换氢原子可以形成透明水凝胶,突出了小分子变化对材料性质的影响 (Wu et al., 2015)。
5. 缓蚀
4-氟苄溴衍生物,如 3-(4-氟苄基)-1-甲基-1H-咪唑-3-溴 [FBMIm]Br,已对其在酸性环境中的防腐性能进行了研究。这证明了其在保护金属免受腐蚀方面的潜力,这是工业应用中的一个重要方面 (Bhaskaran et al., 2019)。
作用机制
Target of Action
4-Fluorobenzyl bromide is an organic compound . It is primarily used as a reagent in organic synthesis .
Mode of Action
As a reagent, 4-Fluorobenzyl bromide can participate in various chemical reactions. For instance, it can act as an alkylating agent in alkylation reactions . The bromide ion (Br-) in the compound is a good leaving group, which makes it reactive towards nucleophiles in substitution reactions .
Biochemical Pathways
The exact biochemical pathways affected by 4-Fluorobenzyl bromide depend on the specific reactions it is used in. It has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Therefore, its impact on biochemical pathways can be diverse and context-dependent.
Result of Action
The result of 4-Fluorobenzyl bromide’s action is the formation of new organic compounds. It has been used in the synthesis of various biologically active compounds, including pharmaceuticals . The exact molecular and cellular effects of its action would depend on the specific compounds it is used to synthesize.
Action Environment
The action of 4-Fluorobenzyl bromide can be influenced by various environmental factors. For instance, the yield and selectivity of the reactions it participates in can be affected by factors such as temperature, solvent, and the presence of catalysts . Its stability can also be affected by environmental conditions. For example, it should be stored under inert gas at 2-8°C .
安全和危害
未来方向
属性
IUPAC Name |
1-(bromomethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPLEPBDPJYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060032 | |
| Record name | 4-Fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzyl bromide | |
CAS RN |
459-46-1 | |
| Record name | 4-Fluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(bromomethyl)-4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromo-p-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROBENZYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKL3GW5GWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Fluorobenzyl bromide in synthesizing dendrimers?
A: 4-Fluorobenzyl bromide acts as a surface modifier in synthesizing novel poly(aryl ether) dendritic structures with calix[4]arenes as the core. [] These dendrimers are constructed using a convergent approach, with 4-Fluorobenzyl bromide attached to the periphery via ether linkages on the lower rim of the calix[4]arene unit. [] This modification influences the thermal properties of the resulting dendritic structures. []
Q2: How does 4-Fluorobenzyl bromide react with sulfamic esters?
A: The reaction of 4-Fluorobenzyl bromide with sulfamic esters (R-O-SO2-NH2) under liquid-liquid phase transfer conditions leads to diverse products depending on the R group. [] While N-dialkylated sulfamic esters are formed in some instances, others yield corresponding ethers through O-SO2 bond cleavage. [] This reaction highlights the versatility of 4-Fluorobenzyl bromide in organic synthesis.
Q3: Are there improved synthesis methods for 3-Cyano-4-fluorobenzyl bromide, a compound structurally similar to 4-Fluorobenzyl bromide?
A: Yes, recent research focuses on developing an improved synthesis route for 3-Cyano-4-fluorobenzyl bromide. [, ] This compound, structurally similar to 4-Fluorobenzyl bromide, is a crucial building block in various chemical syntheses. [] The improved synthesis aims to enhance yield and purity while optimizing reaction conditions for industrial scalability. []
Q4: What analytical techniques are used to characterize compounds derived from 4-Fluorobenzyl bromide?
A: Various spectroscopic techniques are employed to characterize compounds derived from 4-Fluorobenzyl bromide. [, , ] These include:
- NMR Spectroscopy (1H NMR, 19F NMR): Provides structural information and purity assessment. [, ]
- X-ray Diffraction: Confirms the structure of specific derivatives. []
- X-ray Photoelectron Spectroscopy (XPS): Quantifies surface coverage and identifies chemical states of surface atoms after functionalization. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


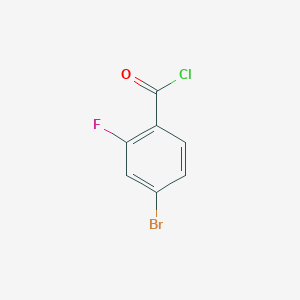
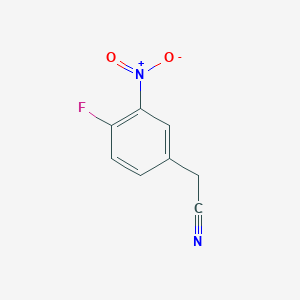

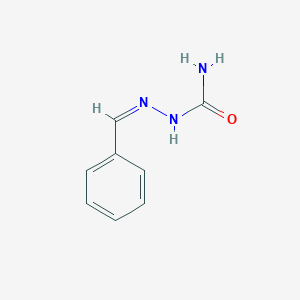
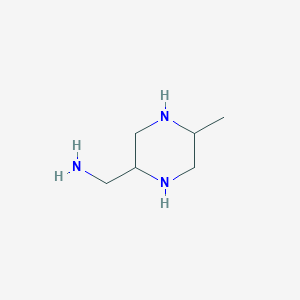
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)
